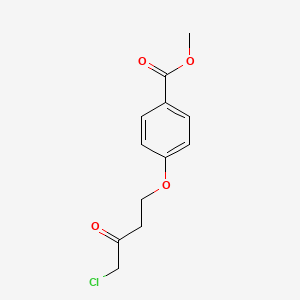

Methyl 4-(4-chloro-3-oxobutoxy)benzoate

Description

Properties

CAS No. |

72155-17-0 |

|---|---|

Molecular Formula |

C12H13ClO4 |

Molecular Weight |

256.68 g/mol |

IUPAC Name |

methyl 4-(4-chloro-3-oxobutoxy)benzoate |

InChI |

InChI=1S/C12H13ClO4/c1-16-12(15)9-2-4-11(5-3-9)17-7-6-10(14)8-13/h2-5H,6-8H2,1H3 |

InChI Key |

IAXJIPPRFYGKFN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chloro-3-oxobutoxy)benzoate typically involves the esterification of 4-(4-chloro-3-oxobutoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of Methyl 4-(4-chloro-3-oxobutoxy)benzoate is scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chloro-3-oxobutoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: 4-(4-chloro-3-oxobutoxy)benzoic acid.

Reduction: Methyl 4-(4-chloro-3-hydroxybutoxy)benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-chloro-3-oxobutoxy)benzoate is used in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chloro-3-oxobutoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and oxobutoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Methyl 4-(4-chloro-3-oxobutoxy)benzoate belongs to a broader class of substituted benzoate esters. Key structural analogues include:

Key Observations :

- Positional Isomerism : The meta-substituted isomer (Methyl 3-(4-chloro-3-oxobutyl)benzoate, ) exhibits a lower molar mass due to the absence of an oxygen atom in the side chain compared to the para-substituted target compound. This positional difference may influence reactivity and intermolecular interactions, such as hydrogen bonding .

Functional Group Variations in Piperazine-Linked Analogues

Compounds such as Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) share the benzoate ester core but incorporate a piperazine-quinoline moiety.

Key Differences :

- Complexity : C3 requires multi-step synthesis involving piperazine coupling, whereas the target compound is synthesized in fewer steps .

- Bioactivity : Piperazine-linked analogues are often explored for biological activity (e.g., enzyme inhibition), while the target compound is primarily a synthetic intermediate .

Halogenated Benzoate Derivatives

Simpler halogenated benzoates, such as Methyl 4-chlorobenzoate and Methyl 4-fluorobenzoate , provide insights into substituent effects on physical properties:

| Compound Name | Substituent | Boiling Point (°C) | Solubility (Polarity) |

|---|---|---|---|

| Methyl 4-chlorobenzoate | -Cl | 275–277 | Low in water |

| Methyl 4-fluorobenzoate | -F | 220–222 | Moderate in ethanol |

| Target Compound | -Cl, -CO | Not reported | Likely low polarity |

Analysis :

- The chloro and ketone groups in the target compound increase molecular weight and reduce water solubility compared to simpler halogenated derivatives .

Metabolic and Environmental Considerations

Pseudomonads metabolize chlorobenzoates via ortho-cleavage pathways, releasing chloride ions .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(4-chloro-3-oxobutoxy)benzoate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, a two-step procedure involving coupling of 4-chloro-3-oxobutanol with methyl 4-hydroxybenzoate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF at 50–70°C achieves moderate yields (~60%) . Optimization strategies include:

- Catalyst screening : Use of KI as a catalyst enhances reactivity in SN2 reactions .

- Purification : Flash column chromatography with chloroform or ethyl acetate/hexane mixtures improves purity .

- Temperature control : Heating under reflux minimizes side reactions like ester hydrolysis .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., ester carbonyl at ~170 ppm, chloroalkyl protons at δ 3.5–4.5) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 271.05 for C₁₂H₁₂ClO₄) .

- X-ray crystallography : Single-crystal studies (e.g., SHELX refinement) resolve bond lengths (C–O: ~1.36 Å) and dihedral angles between aromatic and butoxy chains .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer :

- Stability : The 3-oxobutoxy group is prone to hydrolysis under acidic/basic conditions. Store in anhydrous environments at –20°C .

- Decomposition risks : Monitor for color changes (yellowing indicates degradation) and verify purity via TLC before use .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 4-chloro-3-oxobutoxy group in nucleophilic substitutions?

- Methodological Answer : The chloro and ketone groups activate the β-carbon for SN2 reactions. Computational studies (DFT) suggest:

Q. How can contradictions between spectral data and crystallographic results be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. solid-state rigidity). Strategies include:

- Variable-temperature NMR : Detects conformational changes in the butoxy chain .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) that stabilize specific conformers in crystals .

Q. What computational tools predict the compound’s bioavailability or interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screens against enzymes like Mur ligases, leveraging the benzoate core’s affinity for hydrophobic pockets .

- ADMET prediction (SwissADME) : Estimates logP (~2.5) and aqueous solubility (LogS = –3.2), indicating moderate membrane permeability .

Q. How can derivatives of this compound be designed to enhance biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 4-position of the benzoate ring to improve binding to bacterial enzymes .

- Heterocyclic modifications : Replace the chloro group with morpholine or piperazine moieties to enhance solubility and target engagement, as demonstrated in chromenoxazine analogs .

Q. What role does this compound play in synthesizing complex heterocycles?

- Methodological Answer : The 3-oxobutoxy group serves as a precursor for cyclization reactions:

- Quinoline synthesis : React with anilines under acidic conditions to form fused quinoline-carboxylates via Pfitzinger-like mechanisms .

- Chromenone derivatives : Oxidative cyclization with DDQ yields chromenone frameworks, useful in photodynamic therapy research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.